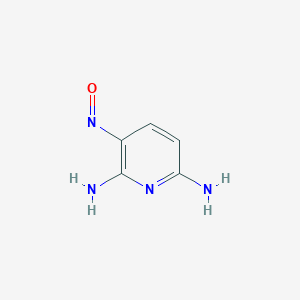
N-(3-aminophenyl)pentanamide
説明
N-(3-aminophenyl)pentanamide is a compound that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds which can help infer some of the properties and characteristics of N-(3-aminophenyl)pentanamide. For instance, the compound in paper shares a similar backbone structure and the presence of an amino group attached to a phenyl ring, which suggests that N-(3-aminophenyl)pentanamide may exhibit similar tautomeric properties and conformations.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include esterification, reduction, and oxidation processes, as seen in the synthesis of the dipeptide in paper . This suggests that the synthesis of N-(3-aminophenyl)pentanamide could also involve a series of organic reactions, potentially starting from an amino acid or a related precursor, and may include protection and deprotection steps, as well as amide bond formation.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-aminophenyl)pentanamide has been studied using X-ray analysis and quantum mechanical calculations . These studies reveal that such molecules can exhibit non-planar structures and intramolecular hydrogen bonding, which could also be expected in the case of N-(3-aminophenyl)pentanamide. The presence of an amino group on the phenyl ring could influence the molecule's conformation and its ability to form hydrogen bonds.
Chemical Reactions Analysis
The compounds studied in the papers show the ability to form molecular complexes through hydrogen bonding and π-π* interactions . This indicates that N-(3-aminophenyl)pentanamide may also participate in similar interactions, which could affect its reactivity and the formation of supramolecular structures. The presence of the amide functional group is likely to be a key site for such interactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(3-aminophenyl)pentanamide are not directly reported in the papers, the properties of structurally related compounds can provide some insights. For example, the presence of hydrogen bonds can influence the melting and boiling points, solubility, and crystal structure . The molecular interactions described in paper could also impact the compound's solubility and stability in various solvents.
科学的研究の応用
Understanding Ion Transport Inhibition
N-(3-Aminophenyl)pentanamide has been explored in the context of ion transport inhibition, particularly focusing on its effects on pendrin activity, a Cl-/I-/HCO3- exchanger crucial for blood pressure and airway function regulation. Pendrin activity, when overexpressed in a human kidney cell line, was notably inhibited by compounds like niflumic acid and tenidap, highlighting the potential of N-(3-Aminophenyl)pentanamide derivatives in managing hypertensive states and respiratory distresses through ion transport modulation (Bernardinelli, Costa, Nofziger, Paulmichl, & Dossena, 2016).
Role in Environmental and Pharmaceutical Applications
In environmental and pharmaceutical research, the breakdown products and interaction products of compounds like N-(3-Aminophenyl)pentanamide are of significant interest. For instance, the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) generates by-products such as N-(3,4-dihydroxy phenyl) acetamide, highlighting the importance of understanding the environmental fate and potential toxicity of such compounds and their derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Neuroprotective Potential Exploration
Research into derivatives of compounds like N-(3-Aminophenyl)pentanamide has revealed significant neuroprotective effects, especially in the context of ischemic stroke and degenerative diseases. Studies have shown that derivatives such as 3-N-Butylphthalide (NBP) extracted from celery seeds possess multi-targeted actions on various mechanisms like oxidative stress, mitochondrial dysfunction, and inflammation, offering insights into new therapeutic approaches for neurological conditions (Abdoulaye & Guo, 2016).
Antihypertensive Peptide Generation
Further, fish protein hydrolysates, a rich source of biologically active peptides, have been investigated for their antihypertensive properties. These studies have highlighted the potential of peptides derived from protein hydrolysis, which are rich in amino acids like arginine, valine, and leucine, to act as natural remedies for hypertension by inhibiting Angiotensin Converting Enzyme – I, showcasing the broad therapeutic applications of peptide derivatives from compounds like N-(3-Aminophenyl)pentanamide (Yathisha U.G., Bhat, Karunasagar, & Mamatha B.S., 2019).
Nitrate Leaching and Soil Health
In agricultural research, understanding the interaction of chemical compounds with soil health and nitrate leaching is vital. Strategies to minimize environmental impact while optimizing nutrient use efficiency involve studying the effects of various compounds on soil properties and water quality, potentially influencing future agricultural management practices to reduce nonpoint nitrate loss and improve environmental sustainability (Dinnes, Karlen, Jaynes, Kaspar, Hatfield, Colvin, & Cambardella, 2002).
特性
IUPAC Name |
N-(3-aminophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZTBGYODQUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408685 | |
| Record name | N-(3-aminophenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)pentanamide | |
CAS RN |
59683-84-0 | |
| Record name | N-(3-aminophenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



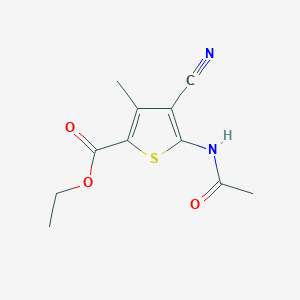
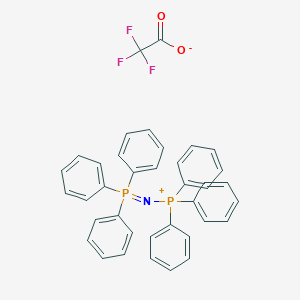


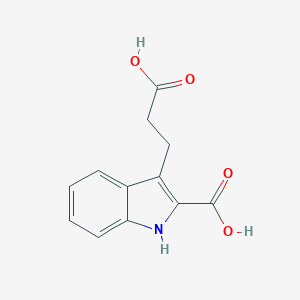
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)

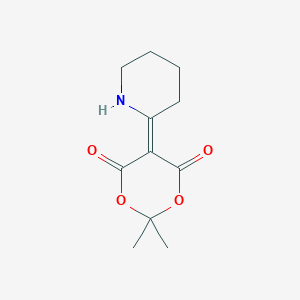
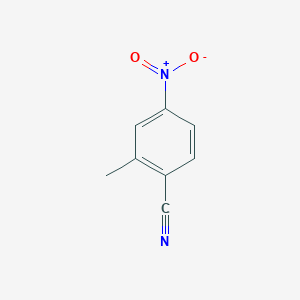
![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)

